1,2,4-Oxadiazole, 5-(pentadecafluoroheptyl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Oxadiazole, 5-(pentadecafluoroheptyl)-3-phenyl- is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Oxadiazole derivatives can be synthesized through several methods. One common approach involves the cyclization of O-acylamidoximes under the action of organic bases . This method is efficient and straightforward, requiring the preparation and isolation of O-acylamidoximes as a preliminary step. Another method is the one-pot synthesis from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents like dimethyl sulfoxide (DMSO) in the presence of inorganic bases . This pathway is highly efficient and widely used in medicinal chemistry.
Industrial Production Methods
Industrial production of 1,2,4-oxadiazole derivatives often involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific application of the compound. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Oxadiazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more stable heterocyclic compounds.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as alkyl halides and aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more stable heterocycles, while substitution reactions can yield a wide range of functionalized oxadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,4-Oxadiazole, 5-(pentadecafluoroheptyl)-3-phenyl- has numerous scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have shown significant anticancer, anti-inflammatory, and antimicrobial activities
Materials Science: Oxadiazole derivatives are used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.
Agrochemistry: These compounds are explored for their potential as pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 1,2,4-oxadiazole derivatives involves interactions with various molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as thymidylate synthetase, leading to the inhibition of DNA synthesis and exhibiting anticancer activity . Other derivatives modulate the activity of nuclear receptors like the farnesoid X receptor (FXR) and pregnane X receptor (PXR), influencing metabolic processes and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole, 5-(pentadecafluoroheptyl)-3-phenyl- can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: Known for its distinct chemical and biological properties.
1,2,5-Oxadiazole: Studied for its unique reactivity and applications.
The uniqueness of 1,2,4-oxadiazole derivatives lies in their versatile reactivity and wide range of biological activities, making them valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
21733-14-2 |
---|---|
Molekularformel |
C15H5F15N2O |
Molekulargewicht |
514.19 g/mol |
IUPAC-Name |
5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H5F15N2O/c16-9(17,8-31-7(32-33-8)6-4-2-1-3-5-6)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h1-5H |
InChI-Schlüssel |
DLOYUWPSJSGGSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.